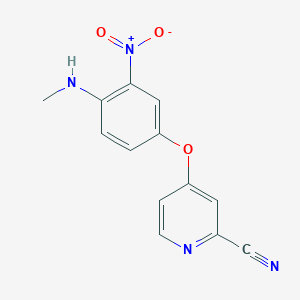
4-(4-Methylamino-3-nitro-phenoxy)-pyridine-2-carbonitrile
Cat. No. B1646496
M. Wt: 270.24 g/mol
InChI Key: HFQDSIXPMQRTAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07728010B2
Procedure details


NaOH (1 mL, 1N aq) was added dropwise to a solution of N-[4-(2-cyano-pyridin-4-yloxy)-2-nitro-phenyl]-2,2,2-trifluoro-N-methyl-acetamide (440 mg) in ethanol (6 mL) at RT. After 40 min, the mixture was diluted with H2O (20 mL) and cooled to 0° C. Bright orange crystals were collected, washed (H2O) and air-dried 311.1 mg (94%). M/z=271 (M+1)

Name
N-[4-(2-cyano-pyridin-4-yloxy)-2-nitro-phenyl]-2,2,2-trifluoro-N-methyl-acetamide
Quantity
440 mg
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[OH-].[Na+].[C:3]([C:5]1[CH:10]=[C:9]([O:11][C:12]2[CH:17]=[CH:16][C:15]([N:18](C)[C:19](=O)C(F)(F)F)=[C:14]([N+:26]([O-:28])=[O:27])[CH:13]=2)[CH:8]=[CH:7][N:6]=1)#[N:4]>C(O)C.O>[CH3:19][NH:18][C:15]1[CH:16]=[CH:17][C:12]([O:11][C:9]2[CH:8]=[CH:7][N:6]=[C:5]([C:3]#[N:4])[CH:10]=2)=[CH:13][C:14]=1[N+:26]([O-:28])=[O:27] |f:0.1|
|
Inputs


Step One
Step Two
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Bright orange crystals were collected
|
WASH
|
Type
|
WASH
|
|
Details
|
washed (H2O)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
air-dried 311.1 mg (94%)
|
Outcomes


Product
Details
Reaction Time |
40 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
CNC1=C(C=C(OC2=CC(=NC=C2)C#N)C=C1)[N+](=O)[O-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
